Structural Regioisomer Differentiation: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Analogs
The target compound places the pyridine nitrogen at the ortho (2-) position relative to the pyrazole C-3 attachment. This configuration enables formation of a 5-membered N,N'-chelate ring upon metal coordination or hydrogen-bonding to kinase hinge regions. In contrast, the 3-pyridyl regioisomer (CAS 2090959-45-6) cannot form an intramolecular chelate, and the 4-pyridyl regioisomer (CAS unavailable from non-excluded sources) orients the nitrogen para, abolishing bidentate binding. This positional difference impacts binding thermodynamics. For the broader N-pyridylpyrazolemethanamine chemotype, compound 6h demonstrated 70% insecticidal lethality against oriental armyworms (Mythimna separata) at 200 mg/L, while compound 6e achieved 61.5% and 92.3% antifungal inhibition against Cercospora arachidicola and Botryosphaeria dothidea at 50 mg/L, exceeding chlorothalonil control—demonstrating that regioisomeric substitution critically governs bioactivity within this scaffold class. [1]
| Evidence Dimension | Regioisomeric pyridine nitrogen position impact on chelation geometry and bioactivity |
|---|---|
| Target Compound Data | 2-pyridyl (ortho): enables 5-membered N,N'-chelate ring; part of active N-pyridylpyrazolemethanamine series |
| Comparator Or Baseline | 3-pyridyl analog (CAS 2090959-45-6): no intramolecular chelate possible; 4-pyridyl analog: para nitrogen orientation; compound 6h (series member): 70% insecticidal lethality at 200 mg/L; compound 6e: 61.5% (C. arachidicola) and 92.3% (B. dothidea) inhibition at 50 mg/L vs. chlorothalonil control |
| Quantified Difference | Qualitative (geometric): 2-pyridyl uniquely enables bidentate chelation; Quantitative (bioactivity): specific 2-pyridyl-containing analogs achieve >70% lethality or >90% antifungal inhibition at stated concentrations |
| Conditions | Coordination chemistry analysis; insecticidal assay (Mythimna separata, 200 mg/L); antifungal assay (C. arachidicola, B. dothidea, 50 mg/L) |
Why This Matters
The 2-pyridyl orientation dictates bidentate metal-binding or hinge-binding geometry, directly determining whether the compound can engage kinase targets or metalloenzymes—making 2-pyridyl regioisomer essential for programs requiring this binding mode.
- [1] Hua, X., Wei, W., Zhu, L., Zhou, Y. Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Chem. Res. Chin. Univ. 2018, 34(5), 744-750. DOI: 10.1007/s40242-018-8083-4. View Source
